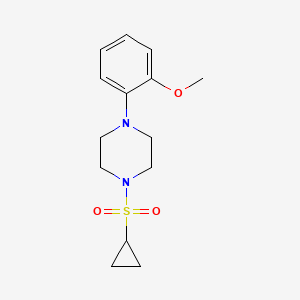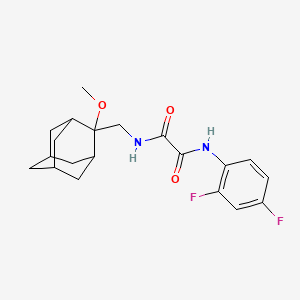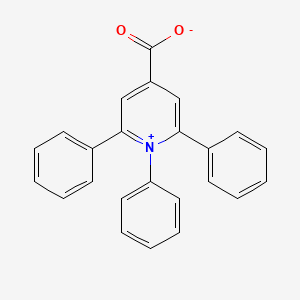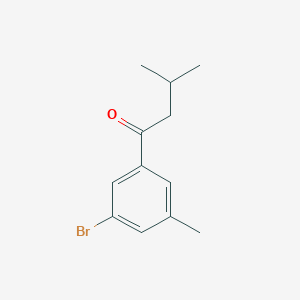
1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one, also known as 3-Bromo-5-methylphenylacetone or BMK, is a chemical compound that has gained significant attention in the scientific community due to its various applications. BMK is a ketone that is commonly used as a precursor in the synthesis of pharmaceuticals, fragrances, and other organic compounds.
Mecanismo De Acción
The mechanism of action of BMK is not well understood. However, it is believed to act as a ketone by reacting with various nucleophiles, such as amines and alcohols, to form a variety of organic compounds. BMK is also known to undergo various chemical reactions, including reduction, oxidation, and hydrolysis.
Biochemical and Physiological Effects
BMK has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent irritant and can cause skin and eye irritation upon contact. It is also known to be toxic when ingested or inhaled, and can cause respiratory distress, headache, and dizziness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMK has several advantages as a precursor in the synthesis of organic compounds. It is readily available, relatively inexpensive, and can be easily synthesized using various methods. However, BMK is also known to be a potent irritant and toxic when ingested or inhaled, which can pose a significant risk to researchers working with the compound.
Direcciones Futuras
There are several future directions for the scientific research of BMK. One potential direction is the development of novel synthetic methods for the production of BMK and its derivatives. Another direction is the investigation of the mechanism of action of BMK and its potential applications in the synthesis of novel organic compounds. Additionally, the potential toxicity of BMK and its derivatives should be further investigated to ensure the safety of researchers working with the compound.
Métodos De Síntesis
The synthesis of BMK can be achieved through a variety of methods, including the Friedel-Crafts acylation of 3-bromo-5-methylphenol with acetyl chloride, the oxidation of 3-bromo-5-methylphenylpropanol with chromic acid, and the reaction of 3-bromo-5-methylphenylacetic acid with thionyl chloride. However, the most commonly used method for the synthesis of BMK is the Wacker oxidation of 3-bromo-5-methylstyrene with palladium chloride and copper chloride in the presence of water and oxygen.
Aplicaciones Científicas De Investigación
BMK has been extensively used in scientific research, particularly in the field of organic chemistry. It is commonly used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. BMK has also been used in the synthesis of novel catalysts and ligands for various chemical reactions.
Propiedades
IUPAC Name |
1-(3-bromo-5-methylphenyl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-8(2)4-12(14)10-5-9(3)6-11(13)7-10/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNKUOHMXXQATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2932288.png)


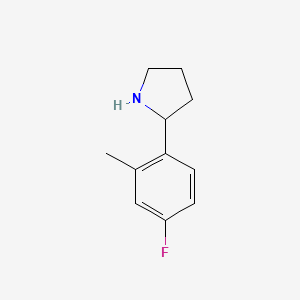
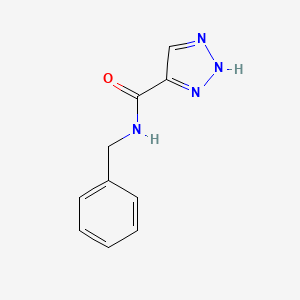
![Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine](/img/structure/B2932299.png)
![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2932300.png)
![1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate](/img/structure/B2932301.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2932302.png)
